Lithium diphenyl(trimethylsilyl)methanide
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Overview
Description
Lithium diphenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a diphenyl(trimethylsilyl)methanide group. It is widely used in various chemical reactions due to its high reactivity and stability in certain solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium diphenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of diphenyl(trimethylsilyl)methane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium diphenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by another electrophile.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new carbon-lithium bonds.
Deprotonation Reactions: It acts as a strong base and can deprotonate weak acids to form new organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in aprotic solvents like THF or hexane under an inert atmosphere to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with halides can produce substituted aromatic compounds .
Scientific Research Applications
Lithium diphenyl(trimethylsilyl)methanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which lithium diphenyl(trimethylsilyl)methanide exerts its effects involves the formation of highly reactive intermediates. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions include nucleophilic addition to electrophiles and deprotonation of weak acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium diphenyl(trimethylsilyl)methanide include:
- Lithium bis(trimethylsilyl)amide
- Lithium diisopropylamide
- Lithium tert-butoxide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial settings .
Properties
CAS No. |
81290-11-1 |
---|---|
Molecular Formula |
C16H19LiSi |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
lithium;diphenylmethyl(trimethyl)silane |
InChI |
InChI=1S/C16H19Si.Li/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
InChI Key |
RIEKZRZTZKFFNU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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